characterization of potassium (4-nitrophenyl)trifluoroborate
characterization of potassium (4-nitrophenyl)trifluoroborate
An In-Depth Technical Guide to the Characterization of Potassium (4-nitrophenyl)trifluoroborate
Introduction
In the landscape of modern synthetic chemistry, the pursuit of stable, versatile, and efficient reagents is paramount. Potassium organotrifluoroborates (KATs) have emerged as a superior class of organoboron compounds, offering significant advantages over their boronic acid counterparts, most notably their exceptional stability to air and moisture.[1][2] This robustness allows for indefinite storage and simplifies handling procedures, making them highly attractive for a broad range of applications, from academic research to industrial-scale synthesis.[1][3]
This guide provides a comprehensive technical overview of the characterization of a specific, electronically modified KAT: potassium (4-nitrophenyl)trifluoroborate. The presence of the strongly electron-withdrawing nitro group at the para position significantly influences the electronic properties of the aromatic ring, making this reagent a valuable building block for the synthesis of complex organic molecules, particularly in pharmaceuticals and materials science.[4][5] We will delve into the synthesis, physicochemical properties, detailed spectroscopic and structural analysis, and reactivity profile of this compound, offering field-proven insights and validated protocols for researchers, scientists, and drug development professionals.
Part 1: Synthesis and Physicochemical Properties
A thorough understanding of a reagent begins with its synthesis and fundamental physical characteristics. These properties dictate storage, handling, and appropriate solvent systems for subsequent reactions.
Synthesis Pathway
The preparation of potassium aryltrifluoroborates is a straightforward and high-yielding process. The most common and efficient method involves the treatment of the corresponding boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).[1][6] This reaction proceeds via the formation of a tetracoordinate 'ate' complex, which is a stable, crystalline solid.
The causality behind this choice of fluorinating agent lies in the efficiency and mild conditions of the transformation. KHF₂ provides a readily available source of fluoride ions in a convenient form, driving the equilibrium towards the stable trifluoroborate salt which often precipitates from the reaction mixture, simplifying purification.[1] An alternative route starts from organometallic precursors, such as organolithium or Grignard reagents, which are first treated with a trialkyl borate, hydrolyzed to the boronic acid in situ, and then converted to the trifluoroborate salt without isolation of the intermediate.[6][7] For potassium (4-nitrophenyl)trifluoroborate, a common precursor is 4-nitrophenylboronic acid.
Physicochemical Properties
The physical properties of potassium (4-nitrophenyl)trifluoroborate are summarized below. As a salt, it is a high-melting, crystalline solid. Its solubility profile is critical for selecting appropriate reaction solvents and NMR analysis media.
| Property | Observation | Rationale & Significance |
| Appearance | White to off-white crystalline solid | The crystalline nature is typical for these salts and facilitates handling.[3] Color may indicate purity. |
| Melting Point | >240 °C (Decomposes) | High melting point is characteristic of ionic salts. Data for the closely related potassium p-nitrophenyl sulfate shows a melting point of 246-250 °C.[8][9] |
| Solubility | Soluble in DMSO, acetone, acetonitrile, methanol. Slightly soluble in water. Insoluble in nonpolar solvents (e.g., hexanes, diethyl ether). | High solubility in polar aprotic solvents makes them ideal for NMR studies and many organic reactions.[10] The polarity is due to the ionic K⁺[ArBF₃]⁻ structure. |
| Stability | Air- and moisture-stable solid. Can be stored indefinitely at room temperature without special precautions. | The tetracoordinate boron center is significantly more stable towards hydrolysis and oxidation than the vacant p-orbital of a boronic acid.[1][11] This is a key advantage for practical use. |
Part 2: Spectroscopic Characterization
Spectroscopic analysis provides the foundational evidence for the structural elucidation of a molecule. For potassium (4-nitrophenyl)trifluoroborate, a multi-nuclear NMR approach is the most powerful tool, complemented by IR and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for characterizing organotrifluoroborates. A complete analysis involves acquiring ¹H, ¹³C, ¹⁹F, and ¹¹B spectra. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used due to the excellent solubility of these salts.[10]
The proton NMR spectrum is used to confirm the structure of the aromatic ring. For a 4-substituted (para) pattern, the spectrum is expected to show two distinct signals, each integrating to two protons. These signals will appear as doublets due to coupling with their ortho neighbors.
-
Expected Resonances: The protons ortho to the electron-withdrawing nitro group will be shifted significantly downfield compared to those ortho to the trifluoroborate group. One would expect two doublets in the aromatic region, typically between 7.5 and 8.5 ppm.
The ¹³C spectrum confirms the carbon framework. A key challenge is the observation of the carbon atom directly bonded to boron (C-B).
-
Rationale: The ¹¹B nucleus possesses a quadrupole moment, which can lead to rapid relaxation and significant broadening of the signal for the attached carbon, sometimes rendering it unobservable.[10][12] Furthermore, long-range C-F couplings can add complexity to the spectrum.[13]
-
Expected Resonances: Four signals are expected in the aromatic region. The signal for the carbon bearing the nitro group will be downfield, while the C-B signal (if observable) will be broad.
Fluorine-19 NMR is an exceptionally informative technique for this class of compounds. The ¹⁹F nucleus has high sensitivity (83% of ¹H) and a wide chemical shift range, leading to sharp, well-resolved signals.[10][14]
-
Rationale: The three fluorine atoms bonded to boron are magnetically equivalent, giving rise to a single resonance. This signal is often split into a quartet due to coupling with the ¹¹B nucleus (spin I = 3/2).
-
Expected Resonances: A single signal, typically a quartet, is expected in the range of -129 to -141 ppm.[10] This region is characteristic of the [R-BF₃]⁻ moiety and serves as a definitive diagnostic peak.
Boron-11 NMR directly probes the environment of the boron atom.
-
Rationale: As a quadrupolar nucleus, ¹¹B signals are often broad.[10] However, in the symmetrical tetrahedral environment of the [ArBF₃]⁻ anion, the signal is relatively sharp. It is split into a quartet by the three attached fluorine atoms (¹⁹F, spin I = 1/2). Using modified pulse sequences can enhance resolution.[10][12]
-
Expected Resonances: A quartet is expected, with chemical shifts for aryltrifluoroborates typically appearing in the range of 3-7 ppm (relative to BF₃·Et₂O).
Summary of Expected NMR Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Insights |
| ¹H | ~8.2 (2H), ~7.7 (2H) | Doublet (d), Doublet (d) | Confirms 1,4-disubstituted aromatic ring. |
| ¹³C | 120-150 | 4 aromatic signals | Confirms carbon skeleton; C-B bond may be broad or unobserved.[10] |
| ¹⁹F | -129 to -141 | Quartet (q) or broad singlet | Diagnostic signal for the trifluoroborate group.[10] |
| ¹¹B | 3 to 7 | Quartet (q) | Confirms tetracoordinate boron environment. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of potassium (4-nitrophenyl)trifluoroborate and dissolve it in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a multi-nuclear NMR spectrometer (e.g., 300-500 MHz).
-
¹H Spectrum: Acquire a standard ¹H spectrum with 16-32 scans. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.[10]
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C and potential signal broadening. Reference the spectrum to the DMSO-d₆ solvent peak at 39.5 ppm.[10]
-
¹⁹F Spectrum: Acquire a proton-decoupled ¹⁹F spectrum. Use an external reference like CF₃CO₂H or an internal standard if quantitative analysis is needed.[10][15]
-
¹¹B Spectrum: Acquire a proton-decoupled ¹¹B spectrum. Use an external reference of BF₃·Et₂O (0.0 ppm).[10] Employing a modified pulse sequence with a longer delay time may be necessary to improve resolution and observe coupling.[10][12]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. The spectrum will be dominated by strong absorptions from the nitro and trifluoroborate groups.
-
NO₂ Group: Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
-
B-F Bonds: A very strong, broad absorption band between 950 and 1150 cm⁻¹ is characteristic of the B-F stretching vibrations in the BF₃ group.
-
Aromatic Ring: C-H stretching vibrations will appear above 3000 cm⁻¹, and C=C stretching vibrations will be visible in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electrospray ionization (ESI) in negative ion mode is the most suitable mass spectrometry technique for analyzing this salt.
-
Expected Ion: The primary ion observed will be the (4-nitrophenyl)trifluoroborate anion, [O₂NC₆H₄BF₃]⁻. The calculated exact mass for this anion (C₆H₄BF₃NO₂⁻) would be the target m/z value.
-
Fragmentation: Fragmentation analysis (MS/MS) could show loss of fluoride (F⁻) or other neutral fragments.
Part 3: Structural Characterization
While spectroscopy provides evidence of connectivity, only X-ray diffraction can reveal the precise three-dimensional arrangement of atoms in the crystalline state.
Single-Crystal X-ray Diffraction
-
Expected Molecular Geometry: The boron atom will adopt a distorted tetrahedral geometry, bonded to one carbon atom of the phenyl ring and three fluorine atoms. The phenyl ring and the nitro group will be essentially planar.
-
Expected Crystal Packing: The structure will consist of an extended ionic lattice of K⁺ cations and [O₂NC₆H₄BF₃]⁻ anions. The potassium ion is typically coordinated by multiple fluorine atoms from neighboring anions, often in an irregular geometry with K-F distances ranging from ~2.7 to ~3.0 Å.[18] These interactions, along with potential π-π stacking of the aromatic rings, stabilize the crystal lattice.[19]
Experimental Protocol: Single-Crystal Growth and X-ray Diffraction
-
Crystal Growth: Good quality single crystals are essential.[16] A common method is slow evaporation of a saturated solution. Dissolve potassium (4-nitrophenyl)trifluoroborate in a suitable solvent (e.g., acetone or an acetonitrile/water mixture) with gentle heating. Allow the solution to cool slowly and evaporate undisturbed over several days.
-
Crystal Mounting: Select a well-formed, defect-free crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[16]
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[16]
-
Structure Solution and Refinement: The collected diffraction pattern (intensities and positions of spots) is processed computationally to solve the phase problem and generate an electron density map of the unit cell.[16] The atomic positions are then fitted to this map and refined to yield the final crystal structure.
Part 4: Reactivity and Application Profile
The ultimate value of a reagent is defined by its reactivity. Potassium (4-nitrophenyl)trifluoroborate is primarily used as a robust nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5]
Suzuki-Miyaura Cross-Coupling
This reaction is one of the most powerful methods for forming carbon-carbon bonds, typically between an organoboron species and an organic halide or triflate.[11] The use of potassium trifluoroborates offers advantages in stoichiometry and stability over boronic acids, which can undergo protodeboronation.[2][11] The electron-withdrawing nitro group is well-tolerated in these reactions.[5]
-
Mechanism Rationale: The stable trifluoroborate salt acts as a reservoir for the active boronic acid. Under the basic aqueous conditions of the reaction, the trifluoroborate is slowly hydrolyzed to the corresponding arylboronic acid, which then enters the palladium catalytic cycle. This slow, in-situ generation maintains a low concentration of the sensitive boronic acid, minimizing side reactions.[2][20]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), potassium (4-nitrophenyl)trifluoroborate (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a phosphine ligand (e.g., RuPhos, 2-4 mol%).[5][11]
-
Solvent and Base: Add a suitable solvent system (e.g., toluene/water or ethanol) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).[5]
-
Reaction Conditions: Purge the vessel with an inert gas (e.g., argon or nitrogen). Heat the mixture with stirring (e.g., 85-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Conclusion
Potassium (4-nitrophenyl)trifluoroborate is a highly stable and versatile reagent whose structure and purity can be rigorously established through a suite of standard analytical techniques. Multi-nuclear NMR spectroscopy serves as the primary tool for routine characterization, providing unambiguous confirmation of the trifluoroborate moiety and the aromatic core. IR and mass spectrometry offer complementary functional group and mass information, while single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure. This comprehensive characterization underpins its reliable application in powerful synthetic transformations like the Suzuki-Miyaura cross-coupling, making it a valuable asset for chemists in drug discovery and materials science.
References
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(10), 1795–1798. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
dos Santos, M. R. P., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-9. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Wiley-VCH (2007). Supporting Information. [Link]
-
Molander, G. A., et al. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 263. [Link]
-
Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]
-
Shabalin, A. Y., et al. (2013). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. ResearchGate. [Link]
-
Prior, T. J., & Vella, J. R. (2014). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E, 70(Pt 7), m244–m247. [Link]
-
dos Santos, M. R. P., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]
-
19Flourine NMR. University of Ottawa. [Link]
-
Molander, G. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 14(12), 3154–3157. [Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ElectronicsAndBooks. [Link]
-
ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. (2014). [Link]
-
Ochoa, G., et al. (2019). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. Geochimica et Cosmochimica Acta, 244, 173-181. [Link]
-
Standard X-ray Diffraction Powder Patterns. NBS Monograph 25, Section 9. (1971). [Link]
-
Potassium phenyltrifluoroborate. SpectraBase. [Link]
-
Potassium 3-nitrophenyltrifluoroborate. SpectraBase. [Link]
-
POTASSIUM-4-BROMO-PHENYLSULFANYLMETHYLTRIFLUOROBORATE. SpectraBase. [Link]
-
Galezowski, M., et al. (2006). 4-Nitrophenyl phosphoric acid and its four different potassium salts: A solid state structure and kinetic study. CrystEngComm, 8, 150-162. [Link]
-
Ihara, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]
-
Zheng, J., & Sathyan, D. (2017). Investigation of Crystal Structures using X-Ray Diffraction. Boston University. [Link]
-
Potassium 4-nitrophenyl sulfate. Chemsrc. [Link]
-
Trzybiński, D., & Woźniak, K. (2004). Potassium p-nitrophenyl sulfate. Acta Crystallographica Section E, 60(Pt 10), m1432–m1434. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. POTASSIUM (4-NITROPHENYL)TRIFLUOROBORATE | 850623-71-1 [chemicalbook.com]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 8. Potassium 4-nitrophenyl sulfate | CAS#:6217-68-1 | Chemsrc [chemsrc.com]
- 9. fishersci.com [fishersci.com]
- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. learning.sepscience.com [learning.sepscience.com]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. physics.bu.edu [physics.bu.edu]
- 18. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potassium p-nitrophenyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
